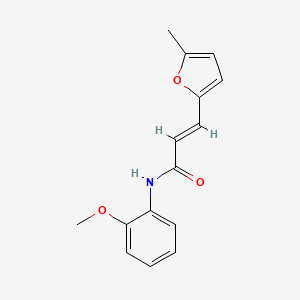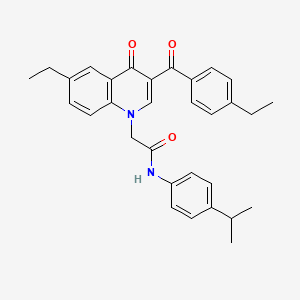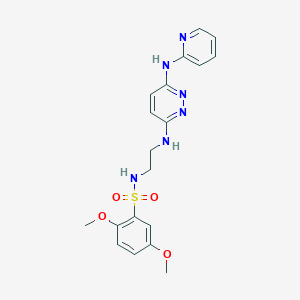
4-(2,6-Dimethyloxan-4-yl)pyridine mixture of isomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2,6-Dimethyloxan-4-yl)pyridine mixture of isomers” is a chemical compound with the CAS number 28534-15-8 . The molecular formula of this compound is C12H17NO .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 191.27 . Other physical and chemical properties such as density, melting point, boiling point, and flash point are not available .Applications De Recherche Scientifique
Chemical Variability and Properties
Compounds containing heteroatoms like pyridine and their derivatives, including 4-(2,6-Dimethyloxan-4-yl)pyridine, are crucial in various fields of chemistry and have diverse applications. The review by Boča, Jameson, and Linert (2011) discusses the chemistry of compounds related to 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. It highlights the importance of understanding the preparation procedures, properties, and potential applications of such compounds in fields like spectroscopy, magnetic properties, and biological activity Boča, Jameson, & Linert, 2011.
Catalytic Synthesis Applications
The synthesis of pyranopyrimidine scaffolds, which have a wide range of applicability in medicinal and pharmaceutical industries, involves complex procedures. The review by Parmar, Vala, and Patel (2023) covers the use of various hybrid catalysts for the synthesis of these scaffolds, indicating the significance of such compounds in the development of lead molecules for broader catalytic applications Parmar, Vala, & Patel, 2023.
Role in Supramolecular Chemistry
Calixpyrrole scaffolds, related to pyridine derivatives, have been used in the self-assembly of supramolecular capsules. The review by Ballester (2011) describes various approaches using calix[4]pyrrole derivatives for constructing molecular capsules, highlighting the potential of pyridine and its derivatives in supramolecular chemistry Ballester, 2011.
Chemosensing Applications
Pyridine derivatives, including 4-(2,6-Dimethyloxan-4-yl)pyridine, play a crucial role in chemosensing due to their affinity for various ions and neutral species. The review by Abu-Taweel et al. (2022) discusses the use of pyridine derivatives in analytical chemistry as chemosensors, highlighting their potential in detecting various species in environmental, agricultural, and biological samples Abu-Taweel et al., 2022.
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,6-dimethyloxan-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-12(8-10(2)14-9)11-3-5-13-6-4-11/h3-6,9-10,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUISWSBRNRFXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)


![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)
![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)
![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)
![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2480233.png)



